Prasterone enanthate

Catalog No.
S568662
CAS No.
23983-43-9
M.F
C26H40O3
M. Wt
400.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prasterone enanthate

CAS Number

23983-43-9

Product Name

Prasterone enanthate

IUPAC Name

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] heptanoate

Molecular Formula

C26H40O3

Molecular Weight

400.6 g/mol

InChI

InChI=1S/C26H40O3/c1-4-5-6-7-8-24(28)29-19-13-15-25(2)18(17-19)9-10-20-21-11-12-23(27)26(21,3)16-14-22(20)25/h9,19-22H,4-8,10-17H2,1-3H3/t19-,20-,21-,22-,25-,26-/m0/s1

InChI Key

HHENOUDBWKNPAB-BNCSLUSBSA-N

SMILES

CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C

Synonyms

dehydroepiandrosterone enanthate, DHEA oenanthate, SH 90300 D

Canonical SMILES

CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C

Isomeric SMILES

CCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C

The exact mass of the compound Prasterone enanthate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Adrenal Cortex Hormones - 17-Ketosteroids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Menopausal Hormone Therapy:

Prasterone enanthate, a combination of prasterone and enanthate, is primarily studied and used in the context of menopausal hormone therapy (MHT). While estradiol valerate is the primary component of MHT in this combination, prasterone enanthate is included for its potential weak androgenic effects.

  • Source:

Potential Benefits:

The specific benefits of prasterone enanthate in MHT are still under investigation. Some research suggests it may provide additional psychotropic benefits beyond those of estradiol alone, potentially improving mood and well-being in women experiencing menopause.

  • Source:

Prasterone enanthate is a synthetic derivative of prasterone, also known as dehydroepiandrosterone. It is classified as a steroid ester and serves as a long-acting prodrug of prasterone. Prasterone itself is a naturally occurring prohormone that can be converted into androgens and estrogens in the body. The compound has a chemical formula of C₄₀H₆₀O₃ and a molar mass of approximately 400.603 g/mol. Prasterone enanthate is primarily administered via intramuscular injection, leading to a prolonged duration of action, with effects lasting around 18 days following administration .

  • The mechanism of action of prasterone enanthate, particularly in menopausal hormone therapy, is still under investigation [].
  • It's believed to function through a combination of its weak androgenic and estrogenic effects, as well as potential neurosteroid activity in the brain [, ].
  • Due to its hormonal effects, prasterone enanthate can cause a range of side effects, including those associated with estrogens and androgens [].
  • Research on the safety profile of prasterone enanthate is ongoing [, ].

Additional Information

  • It is important to note that prasterone enanthate is a prescription medication and should only be used under the supervision of a qualified healthcare provider.
  • Further research is needed to fully understand the potential benefits and risks of prasterone enanthate.

Upon administration, prasterone enanthate undergoes hydrolysis to release prasterone and heptanoic acid (enanthic acid). This reaction occurs in the tissue depot after intramuscular injection, allowing prasterone to enter systemic circulation. The pharmacokinetics indicate that prasterone levels peak within 1 to 4 days post-injection and return to baseline levels approximately 18 days later. The elimination half-life of prasterone enanthate is about 9 days when administered intramuscularly .

Prasterone enanthate exhibits several biological activities due to its conversion into prasterone, which acts as an agonist for both androgen and estrogen receptors. This dual activity allows it to influence a range of physiological processes, including muscle growth, fat distribution, and sexual function. Additionally, prasterone has neurosteroid properties, contributing to mood regulation and cognitive function . Side effects may include symptoms of masculinization in women, such as increased hair growth and voice changes .

The synthesis of prasterone enanthate typically involves the esterification of prasterone with enanthic acid. This process can be achieved through various chemical methods, including:

  • Direct Esterification: Reacting prasterone with enanthic acid in the presence of an acid catalyst.
  • Activation Method: Using reagents such as dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group of enanthic acid before reaction with prasterone.

These methods yield prasterone enanthate with high purity suitable for pharmaceutical applications .

Prasterone enanthate is primarily used in hormone replacement therapy for individuals with adrenal insufficiency or those experiencing age-related declines in hormone levels. It is often combined with estradiol valerate for enhanced therapeutic effects in women undergoing menopause or hormone replacement therapy. The compound has also been investigated for its potential benefits in improving muscle mass and strength in older adults .

Research on the interactions of prasterone enanthate indicates that it can influence the metabolism of other steroid hormones due to its role as a precursor in steroidogenesis. Enzymatic pathways involved include:

  • 3β-Hydroxysteroid Dehydrogenase: Converts prasterone into androstenedione.
  • 17β-Hydroxysteroid Dehydrogenase: Further converts androstenedione into testosterone.

These interactions highlight the compound's potential impact on hormonal balance and its therapeutic implications in conditions like hypogonadism or hormonal imbalances .

Prasterone enanthate shares structural characteristics with several other steroid compounds. Below is a comparative overview:

CompoundStructureUnique Features
Prasterone (Dehydroepiandrosterone)C₁₉H₂₈O₂Naturally occurring prohormone; short half-life
TestosteroneC₂₁H₃₃O₂Primary male sex hormone; higher androgenic activity
AndrostenedioneC₁₉H₂₄O₂Precursor to testosterone; less potent than testosterone
NandroloneC₂₁H₃₁O₂An anabolic steroid; lower androgenic activity
EstradiolC₁₈H₂₄O₂Major estrogen; primarily involved in female reproductive health

Prasterone enanthate is unique due to its extended duration of action compared to its parent compound, prasterone, making it advantageous for therapeutic use where sustained hormone levels are desired .

XLogP3

6.3

Hydrogen Bond Acceptor Count

3

Exact Mass

400.29774513 g/mol

Monoisotopic Mass

400.29774513 g/mol

Heavy Atom Count

29

Appearance

Powder

UNII

2W8I1S6T5L

GHS Hazard Statements

Aggregated GHS information provided by 24 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

23983-43-9

Wikipedia

Prasterone_enanthate

Dates

Last modified: 08-15-2023
BASG: Gynodian Depot - Fertigspritze (Estradiol Valerate, Prasterone Enantate) Intramuscular Injection

Explore Compound Types